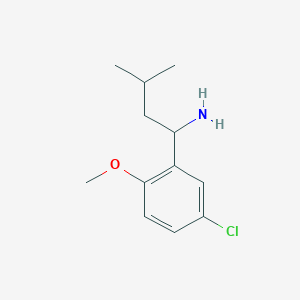1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine
CAS No.: 1215919-10-0
Cat. No.: VC3051974
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1215919-10-0 |
|---|---|
| Molecular Formula | C12H18ClNO |
| Molecular Weight | 227.73 g/mol |
| IUPAC Name | 1-(5-chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
| Standard InChI | InChI=1S/C12H18ClNO/c1-8(2)6-11(14)10-7-9(13)4-5-12(10)15-3/h4-5,7-8,11H,6,14H2,1-3H3 |
| Standard InChI Key | YVBXDOZDXCKDTR-UHFFFAOYSA-N |
| SMILES | CC(C)CC(C1=C(C=CC(=C1)Cl)OC)N |
| Canonical SMILES | CC(C)CC(C1=C(C=CC(=C1)Cl)OC)N |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine is a secondary amine characterized by its distinct molecular structure. The compound is definitively identified through several chemical parameters:
| Parameter | Value |
|---|---|
| Chemical Formula | C12H18ClNO |
| CAS Registry Number | 1215919-10-0 |
| Systematic IUPAC Name | 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine |
| Molecular Weight | Approximately 227.73 g/mol |
The molecular structure features a 5-chloro-2-methoxyphenyl group bonded to a carbon that also connects to an amine group and a 3-methylbutyl chain . This arrangement creates a chiral center at the carbon adjacent to the amine group, which is significant for its potential stereochemical properties and biological activities.
Physical Properties
Although comprehensive experimental data on the physical properties of this specific compound is limited in the available literature, some properties can be inferred based on its structural characteristics and related compounds:
The compound likely exists as a colorless to pale yellow liquid or solid at room temperature, similar to related phenylamine derivatives. Its solubility profile would favor organic solvents rather than aqueous systems, with particular solubility in common laboratory solvents such as ethanol, methanol, dichloromethane, and dimethyl sulfoxide.
Synthetic Approaches and Chemical Reactivity
Chemical Reactivity
The reactivity of 1-(5-Chloro-2-methoxyphenyl)-3-methylbutan-1-amine is primarily determined by its functional groups:
-
The secondary amine group can participate in numerous reactions, including acylation, alkylation, and formation of amides or ureas. The compound could potentially react with isocyanates to form urea derivatives, which are notable for their stability under various chemical conditions .
-
The methoxy group (-OCH3) contributes to the electron density of the aromatic ring, influencing reactivity patterns in electrophilic aromatic substitution reactions.
-
The chloro substituent introduces electron-withdrawing effects, potentially activating certain positions on the aromatic ring toward nucleophilic aromatic substitution.
Applications in Chemical Research
Synthetic Utility
Beyond medicinal chemistry, this compound demonstrates utility as a synthetic intermediate in the preparation of more complex molecular architectures. The functional groups present allow for selective transformations in multistep synthesis pathways. The amine functionality, in particular, serves as a versatile handle for further modifications.
Research involving related compounds suggests potential applications in protection-deprotection strategies. The 2-methoxyphenyl group has been employed in urea-based protecting groups for amines, which exhibit remarkable stability under acidic, basic, and aqueous conditions . While this specifically refers to 2-methoxyphenyl isocyanate rather than our target compound, it highlights the significance of this structural motif in organic synthesis.
| Supplier | Quantity | Approximate Price (EUR) |
|---|---|---|
| CymitQuimica | 50mg | 513.00 |
| CymitQuimica | 500mg | 1,417.00 |
The relatively high cost per gram indicates that this compound is primarily intended for research applications rather than large-scale industrial processes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume